molecular formula CH6N2S2 B7820627 CID 10561

CID 10561

Cat. No. B7820627
M. Wt: 110.21 g/mol
InChI Key: DCYNAHFAQKMWDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 10561 is a useful research compound. Its molecular formula is CH6N2S2 and its molecular weight is 110.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 10561 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 10561 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Chemically Induced Dimerization in Cellular Research

CID 10561 finds its application in cellular biology, particularly in chemically induced dimerization (CID). This method has become a valuable tool in studying biological processes, enabling control over protein function with high precision and spatiotemporal resolution. This has been crucial in dissecting signal transductions and extending to membrane and protein trafficking studies (Voss, Klewer, & Wu, 2015).

2. Advanced Applications in Gene Regulation

In 2023, advancements in chemically induced dimerization (CID) have led to the development of scalable PROTAC-CID platforms. These platforms are used for inducible gene regulation and gene editing. They offer a versatile molecular toolbox for biomedical research, expanding the capabilities in gene regulation in human cells and mice (Ma et al., 2023).

3. Enhancing Spatiotemporal Control in Biological Studies

CID 10561 contributes significantly to the development of tools for controlling protein-protein interactions in living cells. This is achieved by using chemical inducers of protein dimerization that can be rapidly activated and deactivated, offering unparalleled control in studying cellular events like cell signaling networks (Aonbangkhen et al., 2018).

4. Insights into Signal Transduction Mechanisms

The utilization of CID 10561 in cell biology research has provided key insights into the "signaling paradox". This involves understanding how small pools of signaling molecules generate diverse responses. CID experiments have been instrumental in studying lipid second messengers and small GTPases, helping to explain complex cellular signaling mechanisms (DeRose, Miyamoto, & Inoue, 2013).

5. Application in Bone Repair Gene Therapy

In the field of orthopaedic surgery, CID 10561 has been explored in ex vivo regional gene therapy for bone repair. Using a dual gene expression system, it has shown potential in selectively inducing apoptosis in transduced cells, demonstrating a safety approach in clinical applications (Bougioukli et al., 2019).

properties

IUPAC Name

azane;iminomethanedithiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3NS2.H3N/c2-1(3)4;/h(H3,2,3,4);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCYNAHFAQKMWDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=N)(S)S.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=N)(S)S.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 10561

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SE Tómasdóttir - skemman.is
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Number of citations: 0 skemman.is

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